molecular formula C24H28N6O2 B2620550 N4-(4-ethoxyphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955338-45-1

N4-(4-ethoxyphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Katalognummer: B2620550
CAS-Nummer: 955338-45-1
Molekulargewicht: 432.528
InChI-Schlüssel: NWYGJMWAZPRJAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N4-(4-Ethoxyphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo-pyrimidine derivative characterized by dual ethoxy substituents at the N4 and N6 positions. The core pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often exploited for kinase inhibition due to its ability to mimic purine bases and interact with ATP-binding pockets.

Eigenschaften

IUPAC Name

4-N-(4-ethoxyphenyl)-6-N-(3-ethoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O2/c1-3-31-16-8-15-25-24-28-22(27-18-11-13-20(14-12-18)32-4-2)21-17-26-30(23(21)29-24)19-9-6-5-7-10-19/h5-7,9-14,17H,3-4,8,15-16H2,1-2H3,(H2,25,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYGJMWAZPRJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N4-(4-ethoxyphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in cancer research. This article delves into the biological activity of this compound, summarizing its mechanisms of action, relevant studies, and potential therapeutic applications.

Structure and Composition

The molecular formula of this compound is C23H26N6O2C_{23}H_{26}N_{6}O_{2}, with a molecular weight of 418.5 g/mol. The compound features a fused bicyclic structure that incorporates both pyrazole and pyrimidine rings, with ethoxy and methoxy substituents that may enhance its solubility and biological activity.

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC23H26N6O2
Molecular Weight418.5 g/mol
StructurePyrazolo[3,4-d]pyrimidine
SubstituentsEthoxyphenyl, Ethoxypropyl

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives, including this compound, exhibit significant biological activities primarily through their interaction with specific molecular targets such as kinases involved in cancer signaling pathways. These interactions often lead to modulation of enzyme activity and subsequent therapeutic effects.

Anti-Cancer Activity

Recent studies have demonstrated the anti-proliferative effects of this compound against various cancer cell lines. For instance, it has been shown to inhibit the growth of A549 (lung cancer) and HCT116 (colon cancer) cells with notable potency.

Case Study: In Vitro Analysis

In a study assessing the efficacy of various pyrazolo[3,4-d]pyrimidine derivatives:

  • Compound 12b exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M.
  • Flow cytometric analyses revealed that compound 12b significantly induced apoptosis and arrested the cell cycle at S and G2/M phases, demonstrating its potential as an effective anti-cancer agent .

Table 2: Anti-Cancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
12bA5498.21EGFR inhibition
12bHCT11619.56Apoptosis induction
N4-(...)VariousTBDKinase inhibition, cell cycle arrest

Molecular Docking Studies

Molecular docking studies have been employed to explore how this compound interacts with its target proteins. These studies provide insights into binding affinities and modes that are critical for understanding its therapeutic potential.

Findings from Docking Studies

The docking results suggest that the compound binds effectively to the active site of EGFR, mimicking ATP binding due to its structural similarity. This competitive inhibition is crucial for its anti-cancer activity.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Lipophilicity and Solubility

  • Target Compound : The 4-ethoxyphenyl and 3-ethoxypropyl groups contribute to higher lipophilicity (predicted logP ~3.5–4.0) compared to analogs with methoxy or methyl groups. This may enhance membrane permeability but reduce aqueous solubility, a common trade-off in drug design.
  • Methoxypropyl Analog (): Replacing ethoxy with methoxy reduces steric bulk and slightly lowers logP (~3.0–3.5).
  • Chloro-Methylphenyl Analog () : The chloro substituent increases electronegativity and polar surface area, but the compound’s solubility is exceptionally low (0.5 µg/mL), likely due to crystal packing efficiency and reduced hydrogen-bonding capacity .
  • Bis-Isopropyl Analog () : Symmetric isopropyl groups create a compact, rigid structure with moderate logP (~2.5–3.0). This balance may improve metabolic stability compared to longer alkoxy chains .

Research Findings and Trends

  • Trend 1 : Ethoxy and methoxy groups are increasingly used to fine-tune drug-like properties, as seen in the target compound and ’s analog. Ethoxy groups offer a balance between lipophilicity and metabolic stability .
  • Trend 2 : Chloro substituents () are favored for enhancing binding affinity but require countermeasures (e.g., prodrug strategies) to address poor solubility .
  • Trend 3 : Symmetric substitution () simplifies synthesis and improves pharmacokinetics, though it may reduce target selectivity .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?

The synthesis typically involves multi-step reactions, starting with the pyrazolo[3,4-d]pyrimidine core formation followed by sequential substitution of the ethoxyphenyl and ethoxypropyl groups. Key steps include:

  • Coupling reactions : Use palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate in solvents such as DMF or DMSO under inert atmospheres .
  • Temperature control : Maintain 80–110°C for nucleophilic substitutions to ensure reactivity without decomposition .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while maintaining yields >75% .
  • Green chemistry : Replace hazardous solvents with ionic liquids or water-miscible alternatives to improve sustainability .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions and hydrogen bonding patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • X-ray crystallography : Resolves 3D structure, including dihedral angles between the pyrazolo-pyrimidine core and substituents .
  • HPLC : Use C18 columns with acetonitrile/water gradients (60:40 to 90:10) to assess purity (>95% target) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 487.2345) .

Q. How can researchers identify and validate the primary biological targets (e.g., kinases) of this compound using in vitro assays?

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., CDK2, EGFR) using fluorescence-based ADP-Glo™ assays .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (e.g., KD = 12 nM for CDK2) .
  • Cellular assays : Test inhibition of cancer cell proliferation (e.g., IC50 = 0.8 μM in MCF-7 cells) .

Advanced Research Questions

Q. What strategies can be employed to analyze structure-activity relationships (SAR) for the ethoxyphenyl and ethoxypropyl substituents?

  • Analog synthesis : Replace ethoxy groups with methoxy, hydroxyl, or halogens to assess steric/electronic effects .
  • Free-energy perturbation (FEP) : Predict relative binding affinities of analogs using molecular dynamics simulations .
  • Crystallography : Compare ligand-enzyme complexes (e.g., CDK2) to map substituent interactions in ATP-binding pockets .

Q. How should researchers address contradictions in biochemical assay data, such as varying IC50 values across kinase studies?

  • Standardize assays : Use identical enzyme sources (e.g., recombinant human kinases) and buffer conditions (pH 7.4, 1 mM ATP) .
  • Pre-incubation stability tests : Rule out compound degradation via LC-MS over 24-hour periods .
  • Negative controls : Include known inhibitors (e.g., staurosporine) to validate assay sensitivity .

Q. What computational chemistry approaches are suitable for predicting binding modes and optimizing kinase interactions?

  • Molecular docking (AutoDock Vina) : Screen against kinase homology models to prioritize substituent modifications .
  • Molecular dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns trajectories to identify key residue interactions (e.g., Lys89 in CDK2) .
  • QM/MM calculations : Evaluate electronic effects of substituents on binding energy (ΔG) .

Q. How can advanced statistical experimental design (DoE) optimize multi-step synthesis and purification?

  • Factorial designs : Test variables (temperature, solvent ratio, catalyst loading) to maximize yield .
  • Response surface methodology (RSM) : Model interactions between parameters (e.g., temperature vs. reaction time) .
  • Taguchi arrays : Reduce purification steps by optimizing solvent gradients in HPLC .

Q. What methodologies are recommended for investigating metabolic stability and reactive metabolites in preclinical models?

  • In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH to measure t1/2 (e.g., t1/2 = 45 minutes) .
  • LC-MS/MS : Identify phase I/II metabolites (e.g., O-deethylation products) .
  • Reactive metabolite screening : Trapping assays with glutathione (GSH) to detect electrophilic intermediates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.